molecular formula C20H23Cl2N3O B2544176 N-(2,5-dichlorophenyl)-2-[4-(3,4-dimethylphenyl)piperazin-1-yl]acetamide CAS No. 667891-38-5

N-(2,5-dichlorophenyl)-2-[4-(3,4-dimethylphenyl)piperazin-1-yl]acetamide

Cat. No.: B2544176
CAS No.: 667891-38-5
M. Wt: 392.32
InChI Key: YXOCOKPIDDIRHZ-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-2-[4-(3,4-dimethylphenyl)piperazin-1-yl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. It belongs to a class of compounds featuring a piperazine core linked to a dichlorophenyl-substituted acetamide, a structural motif frequently investigated for its potential interactions with the central nervous system . Compounds within this structural class are primarily explored for their neuropharmacological potential. Research on closely related analogs indicates that such molecules are studied as potential ligands for various neurotransmitter receptors in the brain . Specifically, piperazine-containing compounds have been screened for activity related to the dopaminergic and serotonergic systems, which are critical pathways for mood regulation and cognitive function . This suggests a potential research application in areas such as antipsychotic or antidepressant agent development, where these compounds may function via mechanisms such as receptor antagonism or reuptake inhibition . The molecular architecture of this acetamide derivative is designed to facilitate these interactions. The 2,5-dichlorophenyl group is a common pharmacophore known to enhance biological activity and influence binding affinity, while the 3,4-dimethylphenyl-piperazine moiety is often associated with modulating receptor selectivity and pharmacokinetic properties . This combination makes it a valuable chemical tool for researchers aiming to explore new therapeutic targets and understand the structure-activity relationships (SAR) of piperazine-based compounds . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[4-(3,4-dimethylphenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N3O/c1-14-3-5-17(11-15(14)2)25-9-7-24(8-10-25)13-20(26)23-19-12-16(21)4-6-18(19)22/h3-6,11-12H,7-10,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOCOKPIDDIRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dichlorophenyl)-2-[4-(3,4-dimethylphenyl)piperazin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a piperazine moiety, which are known to influence its biological properties. The structural formula is as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H22Cl2N2O

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine ring is known for its ability to modulate receptor activity, which may contribute to the compound's effects on mood and behavior.

Biological Activity Overview

Research indicates that this compound exhibits:

  • Anticonvulsant Activity : Similar compounds have demonstrated efficacy in animal models of epilepsy. For example, studies involving related piperazine derivatives have shown significant anticonvulsant effects in maximal electroshock (MES) tests .
  • Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases .
  • Potential Antidepressant Properties : By acting on serotonin receptors, the compound could alleviate symptoms of depression and anxiety disorders.

Case Studies

  • Anticonvulsant Screening : A study synthesized various N-phenyl-2-(4-piperazin-1-yl)acetamide derivatives, including those structurally similar to our compound. The results indicated that modifications in the piperazine ring significantly affected anticonvulsant efficacy, with some derivatives showing protection against seizures in animal models .
    CompoundMES Efficacy (mg/kg)Comments
    A100Effective at 0.5 h
    B300Effective at 4 h
    C0Inactive
  • Neuroprotection Studies : Research on related compounds has demonstrated their ability to inhibit neuronal apoptosis. For instance, certain piperazine derivatives were shown to reduce oxidative stress markers in vitro .
  • Pharmacological Profile : In a comparative analysis of several piperazine-based compounds, it was found that those with a dichlorophenyl substitution exhibited enhanced lipophilicity and blood-brain barrier penetration, which are critical for central nervous system (CNS) activity .

Summary of Findings

The biological activity of this compound suggests it has significant potential as a therapeutic agent in treating neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for further development in pharmacology.

Future Directions

Further research should focus on:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Clinical trials to evaluate efficacy and safety in human populations.
  • Exploration of structure-activity relationships (SAR) to optimize the compound for specific therapeutic targets.

Scientific Research Applications

Pharmacological Properties

1.1 Dopamine Receptor Affinity

Research indicates that compounds with similar structures to N-(2,5-dichlorophenyl)-2-[4-(3,4-dimethylphenyl)piperazin-1-yl]acetamide exhibit significant affinity for dopamine receptors, particularly the D3 receptor. A study highlighted that modifications in the aromatic ring linked to the piperazine moiety can enhance binding affinity for D3 receptors while decreasing affinity for D4 receptors, indicating a potential for selective targeting in therapeutic applications .

1.2 Anticonvulsant Activity

The compound has shown promise in anticonvulsant activity. Analogues of similar piperazine derivatives have been tested for their effectiveness against seizures, demonstrating varying degrees of efficacy. The structure-activity relationship (SAR) suggests that modifications at specific positions on the phenyl rings can lead to enhanced anticonvulsant properties .

Therapeutic Applications

2.1 Antipsychotic Potential

Given its interaction with dopamine receptors, there is potential for this compound to be developed as an antipsychotic agent. Compounds with similar structures have been evaluated for their antipsychotic effects, showing promise in treating disorders such as schizophrenia and bipolar disorder .

2.2 Anti-inflammatory Effects

Recent studies have suggested that related compounds may possess anti-inflammatory properties. The presence of specific substituents on the phenyl rings can influence the anti-inflammatory activity, making this compound a candidate for further investigation in inflammatory diseases .

Case Studies and Research Findings

StudyFocusFindings
Structure-Affinity RelationshipIdentified modifications leading to increased D3 receptor affinity; potential for selective antipsychotic development.
Anticonvulsant ActivityDemonstrated varying efficacy against seizures; SAR indicates potential for enhanced activity through structural modifications.
Anti-inflammatory ActivitySuggested anti-inflammatory properties; specific substituents enhance activity against inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperazine-Acetamide Derivatives with Halogenated Aromatic Groups

Compound 20 ():
  • Structure : 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-N-(phenylcarbamoyl)-3-pyridinesulfonamide.
  • Key Differences :
    • Replaces the 3,4-dimethylphenyl group with a 3,4-dichlorophenyl moiety.
    • Incorporates a sulfonamide-pyridine core instead of a simple acetamide.
  • Synthesis : 80% yield, m.p. 177–180°C; IR confirms NH, C=O, and SO₂ peaks .
N-(2,5-Dimethylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide ():
  • Structure : Features a 2-phenylethenesulfonyl group on piperazine.
  • Key Differences :
    • The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound.
    • Molecular weight: 351.45 g/mol .
RL ():
  • Structure: N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl]acetamide.
  • Key Differences: Contains a hydroxy-methoxyphenoxypropyl side chain, enhancing polarity. Substituted with 2,6-dimethylphenyl vs. 2,5-dichlorophenyl in the target compound .

Acetamide Derivatives with Heterocyclic Modifications

Compound 13 ():
  • Structure: 2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide.
  • Key Differences :
    • Incorporates a coumarin-thiazole system, enabling π-π stacking interactions.
    • Molecular weight: 446.30 g/mol ; IR peaks at 1714 cm⁻¹ (C=O) and 753 cm⁻¹ (C-Cl) .
2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide ():
  • Structure : Features a chloromethyl-thiazole group.
  • Molecular formula: C₁₄H₁₆Cl₂N₂OS .

Substituted Phenylacetamides with Sulfonamide Groups

Compound 8 ():
  • Structure: 2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide.
  • Key Differences :
    • Contains a sulfamoyl-phenyl-pyrimidine group, enhancing steric bulk.
    • Melting point: 168–173°C; Rf = 0.79 (chromatographic polarity indicator) .
Compound 12 ():
  • Structure: 2-((2,3-Dimethylphenyl)amino)-N-(4-sulfamoylphenyl)benzamide.
  • Key Differences :
    • Replaces the piperazine with a benzamide-sulfamoylphenyl system.
    • Higher melting point (202–210°C) due to increased rigidity .

Crystal Structural and Conformational Comparisons

N-Substituted 2-Arylacetamides ():

  • Example : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide.
  • Key Observations :
    • Crystal structures reveal planar amide groups and variable dihedral angles (44.5°–77.5°) between aromatic rings, influenced by steric repulsion .
    • This suggests that substituent positions (e.g., 2,5-dichloro vs. 3,4-dichloro) significantly alter molecular conformation and packing.

Implications of Structural Variations

  • Electron Effects : Chlorine substituents (electron-withdrawing) may reduce electron density at the amide nitrogen, affecting hydrogen bonding, while methyl groups (electron-donating) could enhance lipophilicity .
  • Bioactivity : Sulfonamide and heterocyclic modifications (e.g., thiazole, coumarin) are linked to enzyme inhibition (e.g., urease, α-glucosidase) .
  • Solubility : Polar groups (e.g., hydroxy, sulfonyl) improve aqueous solubility, whereas methyl/chlorine substituents favor membrane permeability .

Preparation Methods

Direct Alkylation of Piperazine

Piperazine reacts with 1-bromo-3,4-dimethylbenzene under reflux in acetone or toluene, using anhydrous K$$2$$CO$$3$$ as a base and catalytic KI to enhance reactivity. The molar ratio of piperazine to aryl halide is critical to prevent over-alkylation.

Procedure :

  • Piperazine (1.0 equiv), 1-bromo-3,4-dimethylbenzene (1.1 equiv), K$$2$$CO$$3$$ (2.5 equiv), and KI (0.1 equiv) in acetone are refluxed for 48–72 hours.
  • The mixture is filtered, concentrated, and purified via column chromatography (CHCl$$_3$$:MeOH, 9:1) to yield 4-(3,4-dimethylphenyl)piperazine (68–74% yield).

Challenges :

  • Competitive formation of bis-alkylated byproducts necessitates careful stoichiometry.
  • Polar solvents like DMF improve solubility but complicate purification.

Buchwald-Hartwig Amination

For less reactive aryl halides (e.g., chlorides), palladium-catalyzed amination offers higher yields. Using Pd$$2$$(dba)$$3$$/Xantphos as the catalyst system and Cs$$2$$CO$$3$$ as the base, 4-bromo-1,2-dimethylbenzene couples with piperazine in toluene at 110°C.

Optimization :

  • Catalyst loading (2–5 mol%) and ligand choice (BINAP vs. Xantphos) significantly affect conversion rates.
  • Yields reach 82% with 24-hour reaction times.

Synthesis of 2-Chloro-N-(2,5-dichlorophenyl)acetamide

Acylation of 2,5-Dichloroaniline

2,5-Dichloroaniline reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions.

Procedure :

  • 2,5-Dichloroaniline (1.0 equiv) and Et$$_3$$N (1.2 equiv) in DCM are cooled to 0°C.
  • Chloroacetyl chloride (1.1 equiv) is added dropwise, stirred for 2 hours, and washed with NaHCO$$_3$$ and brine.
  • The crude product is recrystallized from hexane/EtOAc (85% yield).

Analytical Data :

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, NH), 7.48 (d, J = 8.4 Hz, 1H), 7.33 (d, J = 2.4 Hz, 1H), 7.08 (dd, J = 8.4, 2.4 Hz, 1H), 4.12 (s, 2H, CH$$2$$Cl).

Coupling of Intermediates to Form the Target Compound

Nucleophilic Substitution in Polar Aprotic Solvents

A mixture of 4-(3,4-dimethylphenyl)piperazine (1.2 equiv) and 2-chloro-N-(2,5-dichlorophenyl)acetamide (1.0 equiv) in DMF with Cs$$2$$CO$$3$$ (2.0 equiv) is heated at 80°C for 12 hours.

Workup :

  • The reaction is quenched with ice-water, extracted with EtOAc, and purified via silica gel chromatography (70% yield).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) in acetonitrile with K$$2$$CO$$3$$ accelerates the reaction, achieving 78% yield with reduced side products.

Comparative Analysis of Synthetic Routes

Method Solvent Base Temperature Time Yield
Conventional Alkylation Acetone K$$2$$CO$$3$$ Reflux 48–72 h 68–74%
Buchwald-Hartwig Toluene Cs$$2$$CO$$3$$ 110°C 24 h 82%
Microwave-Assisted MeCN K$$2$$CO$$3$$ 150°C (MW) 0.5 h 78%

Key Observations :

  • Microwave methods drastically reduce reaction times but require specialized equipment.
  • Palladium-catalyzed routes offer higher yields but incur higher costs due to catalyst use.

Characterization and Purity Validation

Spectroscopic Analysis

  • $$^1$$H NMR : Aromatic protons resonate at δ 7.20–7.45 ppm, with piperazine CH$$_2$$ groups at δ 2.60–3.10 ppm.
  • LC-MS : [M+H]$$^+$$ at m/z 437.1 confirms molecular weight.

X-ray Crystallography

Single-crystal X-ray analysis (where applicable) confirms the planar acetamide linkage and piperazine chair conformation.

Industrial-Scale Considerations

Patent CN103570645A highlights the importance of recycling unreacted piperazine via acidification (pH 2–5) to recover piperazine dihydrochloride, reducing waste. For large batches, telescoped processes combining steps 2 and 4 improve throughput.

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